
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate, also known as TPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPTC is a thiazolidine derivative that has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experiments.
Wirkmechanismus
The exact mechanism of action of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biochemical pathways. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has also been found to possess antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has also been found to possess anti-microbial activity against a range of bacterial strains. In addition, Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate in lab experiments is its easy synthesis method, which yields a high yield of pure product. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate is also relatively stable and can be stored for extended periods of time. However, one limitation of using Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate. One area of interest is the development of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the investigation of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate's anti-inflammatory and anti-microbial properties for the development of new antibiotics and anti-inflammatory drugs. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate and its potential applications in various fields of scientific research.
Synthesemethoden
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate can be synthesized using a simple and efficient method that involves the reaction of 2-pyridinecarboxaldehyde and thiosemicarbazide in the presence of tert-butyl chloroacetate. This reaction yields Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has been found to have a range of potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has also been found to have a potential role in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)10-8-18-11(15-10)9-4-6-14-7-5-9/h4-7,10-11,15H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUKNWQLYKHOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CSC(N1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

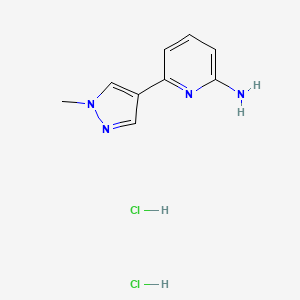
![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)
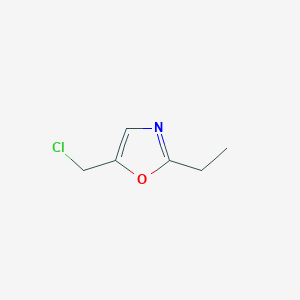
![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
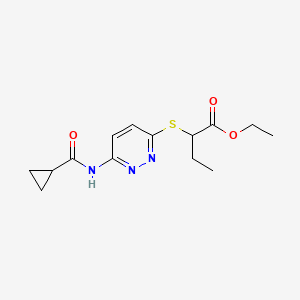
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
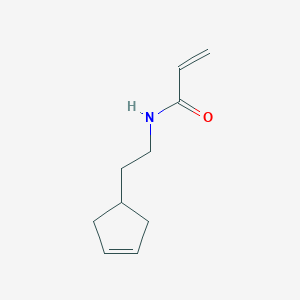
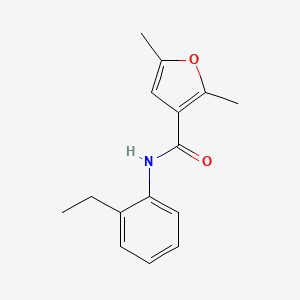
![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)
![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)



![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)